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molecular formula C11H15BrN2O B8522819 5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline

5-Bromo-2-(tetrahydropyran-4-yl)aminoaniline

Cat. No. B8522819
M. Wt: 271.15 g/mol
InChI Key: BAZLSHXXAQZYKJ-UHFFFAOYSA-N
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Patent
US08829035B2

Procedure details

A 3-neck flask was charged with 5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene (see Working Example 18-1) (3.54 g, 11.8 mmol) and 10% aqueous acetic acid solution (65 mL), after which electrolytic iron (6.56 g, 118 mmol) was added and this was refluxed with stirring for 15 minutes. After this was allowed to cool to room temperature, the insoluble material was filtered off through Celite, and this same layer was further washed with 10% aqueous acetic acid solution (65 mL). The filtrate and the wash solutions were combined and then successively extracted with ethyl acetate (approx. 50 mL, 4 times), washed with distilled water (30 mL), and dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and further drying under reduced pressure yielded the title compound (2.72 g, 85.4% yield) as a pale yellow solid.
Name
5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene
Quantity
3.54 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Name
Quantity
6.56 g
Type
catalyst
Reaction Step Two
Yield
85.4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](C2CCOCC2)=[C:6]([N+:8]([O-])=O)[CH:7]=1.[C:17]([OH:20])(=O)[CH3:18]>[Fe]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][CH:6]2[CH2:18][CH2:17][O:20][CH2:4][CH2:5]2)=[C:6]([CH:7]=1)[NH2:8]

Inputs

Step One
Name
5-bromo-2-(tetrahydropyran-4-yl)nitrobenzene
Quantity
3.54 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)[N+](=O)[O-])C1CCOCC1
Name
Quantity
65 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
6.56 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
this was refluxed
FILTRATION
Type
FILTRATION
Details
the insoluble material was filtered off through Celite
WASH
Type
WASH
Details
this same layer was further washed with 10% aqueous acetic acid solution (65 mL)
EXTRACTION
Type
EXTRACTION
Details
successively extracted with ethyl acetate (approx. 50 mL, 4 times)
WASH
Type
WASH
Details
washed with distilled water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
further drying under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=C(N)C1)NC1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.72 g
YIELD: PERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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